1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-
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Overview
Description
2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is known for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The quinoxaline nucleus, which is a core structure in this compound, is present in numerous bioactive natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves the reaction of an aromatic amine with a 3-pyrroline-2-one derivative. One common method includes the use of halogen-containing quinoxaline derivatives with palladium catalysts . The reaction conditions often involve the use of solvents such as pentyl ethanoate and specific concentrations of reactants to optimize yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade solvents, catalysts, and reactors designed for high-throughput synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with various molecular targets. For instance, it has been studied as a kinase inhibitor, where it binds to the catalytic domain of kinases, inhibiting their activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Uniqueness
2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, this compound has shown a higher potential in certain biological assays, such as antioxidant and anticancer activities .
Properties
Molecular Formula |
C19H15N5 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C19H15N5/c20-12-14-17-19(23-16-9-5-4-8-15(16)22-17)24(18(14)21)11-10-13-6-2-1-3-7-13/h1-9H,10-11,21H2 |
InChI Key |
SNLXUOKQGCLKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Origin of Product |
United States |
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